Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Overview
Description
2, 3-Diacetoxypropyl stearate belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. 2, 3-Diacetoxypropyl stearate is considered to be a practically insoluble (in water) and relatively neutral molecule.
Biological Activity
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as stearic acid diacetate or glycerol 1-octadecanoate diacetate, is a complex organic compound with significant biological activity. Its structure consists of a glycerol backbone with two acetyloxy groups and an octadecanoic acid moiety. This compound is of interest in various fields including biochemistry, pharmacology, and industrial applications due to its unique properties and potential therapeutic benefits.
- Molecular Formula: CHO
- Molecular Weight: 442.63 g/mol
- CAS Registry Number: 33599-07-4
The compound is characterized by its stability and reactivity due to the presence of ester groups, which can be hydrolyzed by lipases to release octadecanoic acid and glycerol .
The biological activity of this compound primarily involves its interaction with lipid membranes and enzymes. The hydrolysis of the ester groups by lipases is a critical step that enhances its bioavailability and therapeutic efficacy. This process allows for the release of fatty acids and glycerol, which can then participate in various metabolic pathways .
Biological Activities
-
Antioxidant Properties:
- The compound has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Studies indicate that it may help in reducing lipid peroxidation in biological systems.
- Anti-inflammatory Effects:
- Lipid Metabolism:
Study on Toxicity and Safety
A toxicokinetic study conducted on rats evaluated the safety profile of this compound. The results indicated:
- No observed adverse effects (NOAEL) at doses up to 5000 mg/kg body weight.
- The compound was extensively hydrolyzed in the intestine, with rapid excretion primarily as CO₂, suggesting low systemic absorption and toxicity .
Clinical Application Research
In a clinical setting, octadecanoic acid derivatives have been explored for their potential applications in drug formulations. A study highlighted its effectiveness as an excipient in enhancing the stability and release profiles of certain pharmaceuticals .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | CHO | 442.63 g/mol |
Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester | CHO | 426.67 g/mol |
Octadecanoic acid, 2,3-dihydroxypropyl ester | CHO | 358.57 g/mol |
This table illustrates the molecular diversity among compounds related to octadecanoic acid and highlights how structural variations can influence biological activity.
Properties
IUPAC Name |
2,3-diacetyloxypropyl octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYNAKWAAXYNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274041 | |
Record name | 2,3-Diaceto-1-stearin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-07-4 | |
Record name | NSC83201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diaceto-1-stearin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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